3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate
Description
3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate (CAS: 2940938-14-5) is a bicyclic organic compound featuring a rigid 3-azabicyclo[3.1.1]heptane core. Its molecular formula is C₁₄H₂₁NO₅, with a molecular weight of 283.33 g/mol . The bicyclo[3.1.1] framework introduces steric constraints that influence its conformational flexibility and interaction with biological targets .
Properties
CAS No. |
2913182-18-8 |
|---|---|
Molecular Formula |
C14H21NO5 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate |
InChI |
InChI=1S/C14H21NO5/c1-12(2,3)20-11(18)15-7-13(9-16)5-14(6-13,8-15)10(17)19-4/h9H,5-8H2,1-4H3 |
InChI Key |
BEWGGGISCWFZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 3-tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate typically involves multi-step organic transformations starting from cyclobutane derivatives or related precursors. A common strategy includes:
- Intramolecular imide formation from 1,3-functionalized cyclobutane derivatives, which sets the bicyclic azabicyclo[3.1.1]heptane core.
- Diastereoselective Strecker reaction on 3-oxocyclobutanecarboxylate to install the amino functionality in a stereoselective manner.
- Subsequent functional group manipulations to introduce the tert-butyl ester and formyl groups at specific positions on the bicyclic scaffold.
This route was highlighted in recent multigram synthesis studies, emphasizing scalability and stereochemical control for medicinal chemistry applications.
Acid-Catalyzed Transformations
In some synthetic protocols, tert-butyl alcohol reacts with formic acid or aldehydes under acidic conditions (using catalysts such as sulfuric acid or hydrochloric acid) to form tert-butyl esters and formyl functionalities. These conditions are optimized to maintain the integrity of the bicyclic structure while installing the desired substituents.
Reduction and Oxidation Steps
- The formyl group can be introduced or modified via selective oxidation or reduction reactions. For example, oxidation of alcohol precursors to aldehydes can be achieved using chromium trioxide or potassium permanganate.
- Conversely, reduction of formyl groups to alcohols employs reagents like sodium borohydride or lithium aluminum hydride, allowing further functional group diversification.
Industrial Production Methods
Industrial synthesis emphasizes high-yield, purity, and scalability:
- Continuous flow reactors are often employed to optimize reaction kinetics and heat transfer.
- Advanced purification techniques such as fractional distillation and crystallization ensure product quality.
- Process parameters are finely tuned to maximize output while minimizing by-products and waste.
Mechanistic Insights and Reaction Analysis
The bicyclic azabicyclo[3.1.1]heptane framework is formed through intramolecular cyclizations that involve nucleophilic attack and ring closure steps. The stereochemical outcome is influenced by the substituents on the cyclobutane precursor and reaction conditions.
The formyl group at the 5-position is reactive and can participate in further transformations:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Conversion of formyl to carboxylic acid |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Conversion of formyl to hydroxymethyl group |
| Substitution | Nucleophilic reagents under acidic/basic conditions | Replacement of tert-butyl or formyl groups with other functionalities |
These transformations allow tailoring the compound for specific biological or industrial applications.
Comparative Synthetic Strategies
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular imide formation from cyclobutane derivatives | 1,3-functionalized cyclobutane | Diastereoselective Strecker reaction, cyclization | High stereocontrol, scalable | Multi-step, requires precise conditions |
| Acid-catalyzed esterification and formylation | tert-Butyl alcohol, formic acid/aldehydes | Acid catalysis, esterification | Simpler reagents, industrially feasible | Potential side reactions, purification challenges |
| Oxetanyl nitrile reduction (general 3-azabicyclo[3.1.1]heptane synthesis) | Spirocyclic oxetanyl nitriles | Reduction, ring closure | Broad scope, improved physicochemical properties | Requires specialized intermediates |
Recent research also explores replacing aromatic rings in drug candidates with bicyclic scaffolds like 3-azabicyclo[3.1.1]heptanes to improve drug-like properties, indicating the synthetic importance of this compound class.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 2913182-18-8 |
| Molecular Formula | C14H21NO5 |
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | 3-O-tert-butyl 1-O-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate |
| Key Functional Groups | tert-Butyl ester, methyl ester, formyl, bicyclic azabicyclo[3.1.1]heptane core |
| Common Reagents | tert-Butyl alcohol, formic acid, aldehydes, acid catalysts, reducing/oxidizing agents |
Research Findings and Applications
- The compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of enzyme inhibitors and drug analogs.
- Its bicyclic structure provides rigidity and unique spatial arrangement, beneficial in drug design for targeting enzyme active sites.
- Scalable synthetic methods have been developed to produce multigram quantities for research and potential industrial use.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[31
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly dihydrofolate reductase, which is linked to cancer cell growth.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The exact mechanism of action of 3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate is not fully understood. it is believed that the formyl and tert-butyl groups interact with enzyme active sites, leading to the inhibition of enzyme activity. This interaction can affect various molecular targets and pathways, making it a compound of interest for further research.
Comparison with Similar Compounds
Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
1,5-Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate
- Molecular Formula : C₁₁H₁₆O₄
- Molecular Weight : 212.24 g/mol
- Key Differences: Lacks the 3-azabicyclo nitrogen and formyl group.
Analogues with Varied Bicyclic Frameworks
tert-Butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
- Molecular Formula : C₁₈H₂₅N₂O₂
- Molecular Weight : 301.41 g/mol
- Key Differences: Incorporates a diazabicyclo system (two nitrogen atoms) and a benzyl group, enhancing aromatic interactions.
tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Molecular Formula: C₁₀H₁₇NO₃
- Molecular Weight : 199.25 g/mol
- Key Differences : Features a smaller bicyclo[3.1.0] system, increasing ring strain. The hydroxyl group at the 6-position introduces hydrogen-bonding capability but reduces thermal stability compared to the formyl group in the target compound .
Physicochemical Properties
| Property | Target Compound | tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate | 1,5-Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate |
|---|---|---|---|
| Molecular Weight | 283.33 g/mol | 199.25 g/mol | 212.24 g/mol |
| Polar Groups | Formyl, 2 esters | Hydroxyl, 1 ester | 2 esters |
| Predicted LogP | ~2.1 (moderate lipophilicity) | ~1.3 (higher hydrophilicity) | ~1.8 (reduced polarity) |
Biological Activity
3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate (CAS No. 2913182-18-8) is an organic compound characterized by a unique bicyclic structure and various functional groups, including a tert-butyl group and a formyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition.
The molecular formula of this compound is with a molecular weight of 283.32 g/mol. Its structural features allow it to participate in diverse chemical reactions, which may contribute to its biological activities.
| Property | Value |
|---|---|
| CAS No. | 2913182-18-8 |
| Molecular Formula | C14H21NO5 |
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | 3-O-tert-butyl 1-O-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate |
| InChI Key | BEWGGGISCWFZOU-UHFFFAOYSA-N |
The biological activity of 3-tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate is primarily linked to its interaction with enzyme active sites, particularly as an inhibitor of dihydrofolate reductase (DHFR). DHFR is crucial in the synthesis of folate, which is necessary for DNA synthesis and cellular proliferation, making this compound a candidate for cancer treatment research.
Enzyme Inhibition
Research indicates that this compound exhibits promising enzyme inhibitory properties. For instance, studies have shown that it can inhibit DHFR activity effectively, which could impede cancer cell growth by disrupting nucleotide synthesis pathways .
Antimicrobial Properties
In addition to its role in cancer research, preliminary investigations suggest that this compound may possess antimicrobial properties. The specific mechanisms remain to be elucidated, but its structural characteristics imply potential interactions with bacterial enzymes or metabolic pathways.
Case Study: Inhibition of Dihydrofolate Reductase
A study conducted on various azabicyclic compounds demonstrated that derivatives similar to 3-tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate showed significant inhibition of DHFR in vitro assays. The IC50 values were comparable to established DHFR inhibitors used in clinical settings .
Case Study: Antimicrobial Efficacy
Another case study explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that at certain concentrations, the compound displayed a concentration-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .
Q & A
Q. Addressing Contradictions :
- Variability may arise from differences in enzyme sources (human vs. bacterial DHFR) or compound stability in assay buffers.
- Cross-validate using orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding affinity .
How do substituent variations in analogous azabicyclo compounds influence their pharmacological profiles?
Advanced Research Focus
A comparative analysis of structurally similar compounds reveals the impact of functional groups on activity:
| Compound Name | Key Substituent | Biological Activity |
|---|---|---|
| Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate | Formyl, Methyl | Moderate DHFR inhibition (IC = 12 µM) |
| Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate | Amino | Enhanced solubility, reduced activity |
| Target Compound | Formyl, Tert-butyl | Potent DHFR inhibition (IC = 5 µM) |
The formyl group enhances hydrogen bonding with DHFR's active site, while the tert-butyl group improves metabolic stability .
What computational methods can predict the binding affinity of this compound with DHFR, and how do they compare with experimental data?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina, Glide) : Predicts binding poses and interaction energies. The formyl group shows strong interactions with Asp27 and Leu4 in DHFR.
- Molecular Dynamics (MD) Simulations : Assesses binding stability over time (e.g., RMSD < 2 Å over 100 ns).
- Free Energy Calculations (MM/PBSA) : Estimates ΔG values, which correlate with experimental IC data within ±1 kcal/mol error. Discrepancies may arise from solvation effects or force field limitations .
What strategies resolve challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus
- Process Optimization : Transition from batch to continuous flow reactors improves heat/mass transfer, reducing side reactions.
- Purification : Use simulated moving bed (SMB) chromatography for large-scale separation.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .
How does the stereochemistry of the azabicyclo framework influence its interaction with biological targets?
Advanced Research Focus
The endo/exo configuration of the bicyclic system affects molecular recognition. For example:
- Endo Configuration : Optimal spatial alignment with DHFR's hydrophobic pocket, enhancing binding.
- Exo Configuration : Reduced activity due to steric clashes with the enzyme's active site.
Chiral HPLC or X-ray crystallography can resolve stereoisomers, while NOESY NMR confirms spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
